Cadralazin

Übersicht

Beschreibung

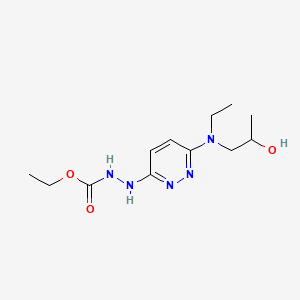

Cadralazin ist ein Antihypertensivum, das zur chemischen Klasse der Hydrazinophthalazine gehört. Es wird hauptsächlich zur Behandlung von Bluthochdruck eingesetzt, indem es als peripherer arteriolarer Vasodilatator wirkt . Die chemische Formel von this compound ist C12H21N5O3, und sein Molekulargewicht beträgt 283,332 g/mol .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte. Ein gängiger Syntheseweg beinhaltet die Reaktion von Ethylcarbazat mit 3,6-Dichlorpyridazin, um die Zwischenverbindung zu bilden, die dann mit 2-Hydroxypropylamin zu this compound umgesetzt wird . Die Reaktionsbedingungen beinhalten typischerweise Erhitzen und die Verwendung von Lösungsmitteln wie Ethanol oder Methanol. Industrielle Produktionsmethoden können variieren, aber sie folgen im Allgemeinen ähnlichen Synthesewegen mit Optimierungen für die großtechnische Produktion .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Es kann reduziert werden, um Hydrazinderivate zu bilden.

Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Pyridazinring.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Modellverbindung in Studien verwendet, die Hydrazinophthalazinderivate betreffen.

Biologie: this compound wird auf seine Auswirkungen auf glatte Gefäßmuskelzellen und seine mögliche Rolle bei der Modulation des Blutdrucks untersucht.

Medizin: Es wird hauptsächlich als Antihypertensivum in klinischen Umgebungen eingesetzt.

Industrie: This compound wird in der pharmazeutischen Industrie zur Entwicklung von Antihypertensiva eingesetzt.

Wirkmechanismus

This compound entfaltet seine antihypertensive Wirkung durch Vasodilatation peripherer Arteriolen. Diese Wirkung reduziert den Widerstand in den Blutgefäßen, was zu einem Blutdruckabfall führt. Zu den molekularen Zielstrukturen von this compound gehören glatte Gefäßmuskelzellen, wo es den Kalziumeinstrom hemmt, was zu einer Entspannung der Muskelzellen und anschließender Vasodilatation führt .

Wissenschaftliche Forschungsanwendungen

Introduction to Cadralazine

Cadralazine is a synthetic compound classified as an antihypertensive agent, primarily used to manage high blood pressure. It belongs to the hydrazinophthalazine chemical class and functions as a peripheral arteriolar vasodilator. Its applications extend beyond clinical use, encompassing various scientific research domains, including pharmacology, biochemistry, and toxicology.

Pharmacological Studies

Cadralazine has been extensively studied for its pharmacodynamic properties. It exhibits significant antihypertensive effects by inducing vasodilation, which leads to a reduction in systemic vascular resistance and blood pressure. Clinical trials have demonstrated its efficacy in hypertensive patients, showing a dose-dependent response where dosages of 10 to 30 mg daily can effectively lower blood pressure by 11-19% systolic and 13-22% diastolic over a treatment period of 2-6 weeks .

Biochemical Pathways

Research indicates that cadralazine may interact with various biomolecules, influencing biochemical pathways related to DNA methylation and gene expression regulation. Some studies suggest potential inhibitory effects on DNA methyltransferases, which are crucial for epigenetic modifications.

Clinical Trials and Efficacy

Cadralazine has undergone numerous clinical evaluations, demonstrating comparable efficacy to other vasodilators such as hydralazine and prazosin. In patients resistant to standard treatments like beta-blockers or diuretics, cadralazine has shown promise as a second- or third-line agent .

Safety Profile and Tolerability

The safety profile of cadralazine appears favorable, with most adverse effects being mild and lessening with continued use. Common side effects include headache, dizziness, and palpitations; however, these are generally manageable and do not necessitate discontinuation of therapy .

Case Study 1: Efficacy in Resistant Hypertension

A multicenter study evaluated cadralazine's effectiveness in patients with resistant hypertension who had not responded adequately to conventional therapies. The results indicated that adding cadralazine significantly reduced both systolic and diastolic blood pressure compared to baseline measurements over a treatment period of several weeks .

Case Study 2: Combination Therapy

In another study focusing on combination therapy with beta-blockers, cadralazine was administered at doses ranging from 10 to 30 mg daily. The findings revealed that patients experienced significant reductions in blood pressure without an increase in adverse effects compared to those receiving monotherapy with beta-blockers alone .

Data Table: Summary of Clinical Findings

| Study Type | Dosage (mg) | Duration (weeks) | Systolic BP Reduction (%) | Diastolic BP Reduction (%) | Notable Side Effects |

|---|---|---|---|---|---|

| Monotherapy | 15 | 6 | 15-20 | 12-18 | Headache, dizziness |

| Combination Therapy | 10-30 | 12 | 11-19 | 13-22 | Mild palpitations |

| Resistant Hypertension | Varies | Varies | Significant reduction | Significant reduction | Generally well-tolerated |

Wirkmechanismus

Target of Action

Cadralazine is an antihypertensive drug .

Mode of Action

It is known to be a vasodilator , suggesting that it works by relaxing the muscles in your blood vessels to help them dilate (widen). This lowers blood pressure and allows blood to flow more easily through your veins and arteries .

Biochemical Pathways

Some studies suggest that cadralazine and its analogs may have inhibitory effects on dna methyltransferases (dnmt), which are key enzymes involved in dna methylation, an important process in gene expression regulation .

Pharmacokinetics

The pharmacokinetics of Cadralazine have been studied in healthy volunteers following single oral doses . Cadralazine is rapidly absorbed .

Biochemische Analyse

Biochemical Properties

Cadralazine interacts with various biomolecules to exert its effects. The specific enzymes, proteins, and other biomolecules it interacts with are not fully annotated

Cellular Effects

Cadralazine has been shown to have a profound vasodilatory effect on renal blood vessels, which enables renal blood flow and renal function to be maintained despite a marked fall in systemic blood pressure .

Molecular Mechanism

It is known to be a peripheral arteriolar vasodilator

Temporal Effects in Laboratory Settings

Cadralazine has been observed to induce a moderate, prolonged fall in blood pressure associated with vasodilation and slight increases in cardiac output and heart rate . This antihypertensive effect becomes evident over a 2- to 6-week period of therapy and persists during longer-term administration . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not fully available .

Transport and Distribution

Information on how Cadralazine is transported and distributed within cells and tissues is not fully available .

Vorbereitungsmethoden

The synthesis of cadralazine involves several steps. One common synthetic route includes the reaction of ethyl carbazate with 3,6-dichloropyridazine to form the intermediate compound, which is then reacted with 2-hydroxypropylamine to yield cadralazine . The reaction conditions typically involve heating and the use of solvents such as ethanol or methanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Analyse Chemischer Reaktionen

Cadralazine undergoes various chemical reactions, including:

Oxidation: Cadralazine can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: Cadralazine can undergo nucleophilic substitution reactions, particularly at the pyridazine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Cadralazin ähnelt anderen Antihypertensiva wie Hydralazin und Dihydralazin. Es hat eine geschützte Hydrazinogruppe, die ihm ein einzigartiges pharmakokinetisches Profil verleiht. Im Gegensatz zu Hydralazin scheint this compound kein systemisches lupusartiges Erythem-Syndrom zu induzieren . Andere ähnliche Verbindungen sind Prazosin und Chlorthalidon, die ebenfalls als Antihypertensiva wirken, jedoch über unterschiedliche Mechanismen .

Biologische Aktivität

Cadralazine, also known as ISF 2469, is an orally effective antihypertensive vasodilator that has garnered attention for its unique pharmacological profile. This article delves into the biological activity of cadralazine, highlighting its mechanisms of action, pharmacokinetics, and clinical implications based on diverse sources.

Cadralazine functions primarily as a peripheral arteriolar vasodilator . It reduces blood pressure by relaxing vascular smooth muscle, leading to decreased peripheral resistance. Unlike other antihypertensive agents, cadralazine does not act through alpha-adrenoceptor blockade or sympathetic neuron inhibition. Instead, its antihypertensive effects are attributed to its ability to modulate sympathetic outflow and improve blood flow dynamics without significant adverse effects on heart rate or cardiac output .

Pharmacokinetics

The pharmacokinetic profile of cadralazine indicates that it can be administered both orally and intravenously with similar efficacy. Key findings include:

- Effective Doses : The effective dose (ED25) for reducing systolic blood pressure is approximately:

- 1.8 mg/kg (oral) in spontaneously hypertensive rats

- 2.3 mg/kg (intravenous) in the same model

- Onset and Duration : Peak antihypertensive effects are observed within 3-5 hours post-administration, with effects lasting over 24 hours .

- Tolerability : Repeated dosing does not lead to tolerance, making it a viable option for chronic management of hypertension .

Antihypertensive Effects

Cadralazine has been shown to effectively reverse hypertensive responses induced by sympathetic activation. In studies involving normotensive dogs and pithed rats, cadralazine significantly inhibited the rise in blood pressure associated with epinephrine administration .

Central Nervous System Effects

Research indicates that cadralazine may also influence central nervous system activity. At doses of 0.5 mg/kg or higher, it has been observed to depress spontaneous motor activity and enhance susceptibility to electroshock-induced convulsions in mice, suggesting potential neuropharmacological effects that warrant further investigation .

Comparative Studies

A comparative analysis with hydralazine, another vasodilator, reveals that cadralazine has a lower acute toxicity profile and demonstrates greater efficacy via oral administration. This distinction is crucial for clinical applications where long-term management of hypertension is necessary .

Clinical Implications

Cadralazine's unique properties make it a promising candidate for treating hypertension, particularly in patients who may experience adverse effects from traditional therapies. Its ability to maintain efficacy without developing tolerance could enhance patient compliance and improve overall treatment outcomes.

Data Summary Table

| Parameter | Cadralazine | Hydralazine |

|---|---|---|

| Mechanism of Action | Peripheral vasodilation | Peripheral vasodilation |

| Effective Dose (ED25) | 1.8 mg/kg (oral) | Varies by formulation |

| Onset of Action | 3-5 hours | Varies |

| Duration of Effect | >24 hours | ~12 hours |

| Tolerability | No tolerance development | Tolerance may develop |

| Acute Toxicity | Lower | Higher |

Case Studies

In clinical settings, cadralazine has been evaluated for its long-term efficacy and safety profile in hypertensive patients. One notable case involved a cohort of patients who transitioned from hydralazine to cadralazine due to intolerable side effects associated with the former. Results indicated significant reductions in blood pressure without the common side effects seen with hydralazine, such as reflex tachycardia and edema.

Eigenschaften

IUPAC Name |

ethyl N-[[6-[ethyl(2-hydroxypropyl)amino]pyridazin-3-yl]amino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O3/c1-4-17(8-9(3)18)11-7-6-10(13-15-11)14-16-12(19)20-5-2/h6-7,9,18H,4-5,8H2,1-3H3,(H,13,14)(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTVVOATEHFXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(C)O)C1=NN=C(C=C1)NNC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048725 | |

| Record name | Cadralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64241-34-5 | |

| Record name | Cadralazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64241-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadralazine [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064241345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadralazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13452 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cadralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CADRALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T96I3U713 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cadralazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041845 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Cadralazine?

A1: Cadralazine acts as a peripheral arteriolar vasodilator. While its precise mechanism remains unclear, research suggests it inhibits calcium release from intracellular storage within smooth muscle cells, leading to relaxation and vasodilation. [, ]

Q2: Does Cadralazine act directly or through a metabolite?

A2: Cadralazine is a prodrug, meaning it requires metabolic conversion to exert its vasodilatory effect. The primary active metabolite responsible for this action is (+/-)-6-[ethyl(2-hydroxypropyl)amino]-3-hydrazinopyridazine (ISF-2405). [, , , ]

Q3: What are the downstream effects of Cadralazine-induced vasodilation?

A3: Cadralazine's vasodilatory action leads to decreased total peripheral vascular resistance and mean blood pressure. This effect is accompanied by a reflex tachycardia (increased heart rate). Additionally, Cadralazine increases blood flow to various organs, including the heart, kidneys, and limbs. [, , ]

Q4: What is the molecular formula and weight of Cadralazine?

A4: The molecular formula of Cadralazine is C14H23N5O3. Its molecular weight is 309.37 g/mol. [, ]

Q5: Is there spectroscopic data available for Cadralazine?

A5: While the provided research doesn't detail specific spectroscopic data, researchers utilized techniques like HPLC and radioimmunoassay to quantify Cadralazine and its metabolite ISF-2405 in biological samples. [, ]

Q6: How is Cadralazine absorbed and distributed in the body?

A6: Cadralazine is well-absorbed following oral administration. It exhibits a relatively slow onset of action, reaching peak plasma concentrations after 1-4 hours. Notably, its active metabolite ISF-2405 demonstrates a prolonged presence in blood vessels compared to plasma, contributing to its sustained antihypertensive effect. [, , , , ]

Q7: What is the metabolic fate of Cadralazine?

A7: Cadralazine undergoes extensive metabolism, primarily in the liver. The key metabolic pathway involves the hydrolysis of its ethoxycarbonyl group to form ISF-2405. This metabolite can then undergo further acetylation and cyclization. [, ]

Q8: How is Cadralazine eliminated from the body?

A8: Cadralazine and its metabolites are primarily eliminated through urine, with a small portion excreted in feces. The terminal half-life of Cadralazine is approximately 3.6 hours in hypertensive patients, slightly longer than in healthy individuals (2.5 hours). []

Q9: Does the acetylator status of an individual impact Cadralazine's pharmacokinetics?

A9: Research suggests minimal influence of acetylator status on Cadralazine's overall pharmacokinetics. While some studies reported slightly higher plasma renin activity in slow acetylators, these differences weren't statistically significant. Further investigation with larger sample sizes might be needed for definitive conclusions. [, ]

Q10: What in vitro models have been used to study Cadralazine's effects?

A10: Researchers utilized isolated rabbit aortic and renal artery strips to investigate Cadralazine's impact on vascular contraction induced by various agents. These studies revealed that Cadralazine's metabolite, ISF-2405, effectively inhibited contractions elicited by norepinephrine, serotonin, angiotensin II, and potassium chloride. [, ]

Q11: What animal models have been used to evaluate Cadralazine's efficacy?

A11: Cadralazine's antihypertensive activity has been extensively studied in animal models of hypertension, including spontaneously hypertensive rats (SHR), renal hypertensive dogs, and deoxycorticosterone acetate-salt hypertensive rats. These studies consistently demonstrated Cadralazine's ability to reduce blood pressure effectively. [, , , ]

Q12: Has Cadralazine been evaluated in clinical trials?

A12: Yes, Cadralazine has undergone clinical trials for hypertension treatment. These trials demonstrated its effectiveness in reducing blood pressure, both as monotherapy and in combination with other antihypertensive agents like beta-blockers and diuretics. [, , , , , ]

Q13: Are there specific drug delivery strategies being explored for Cadralazine?

A13: While the provided research doesn't delve into specific drug delivery approaches for Cadralazine, its prodrug nature, where it's metabolized to the active ISF-2405, could be considered a form of targeted delivery. This is because ISF-2405 exhibits a greater affinity for blood vessels compared to plasma, leading to a more localized vasodilatory effect. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.